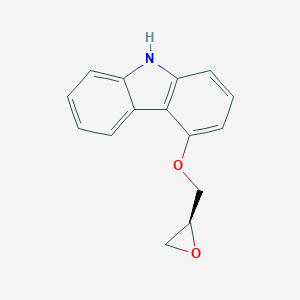

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Description

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole (CAS 95093-95-1) is a chiral carbazole derivative with a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . It is characterized by an epoxypropoxy group attached to the 4-position of the carbazole ring, with the (S)-configuration conferring distinct stereochemical and pharmacological properties. This compound is a critical intermediate in synthesizing carvedilol, a β-adrenergic and α₁-receptor blocker used to treat congestive heart failure (CHF) . The S-enantiomer exhibits approximately 200-fold higher β-blocking activity compared to its R-counterpart (CAS 95093-96-2), underscoring the importance of optical purity in therapeutic applications .

Properties

IUPAC Name |

4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWKIGRDISDRLO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening Reaction

The most widely reported method involves reacting 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic attack of the carbazole’s hydroxyl group on the electrophilic epichlorohydrin, followed by intramolecular cyclization to form the epoxypropoxy moiety. Key steps include:

-

Base Selection : Sodium hydroxide or potassium carbonate is used to deprotonate 4-hydroxycarbazole, enhancing its nucleophilicity.

-

Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both reactants and stabilize intermediates.

-

Temperature Control : Reactions are typically conducted at 20–40°C to balance reaction rate and by-product formation.

Representative Reaction Conditions :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | DMSO | DMSO or THF |

| Base | NaOH | K2CO3 |

| Temperature | 25–30°C | 30–40°C |

| Reaction Time | 12–18 hours | 6–8 hours |

| Yield | 65–75% | 85–90% |

Catalytic Asymmetric Epoxidation

Recent advances employ chiral catalysts to directly epoxidize 4-allyloxycarbazole, though this method is less common for industrial production. For example, Jacobsen-type catalysts enable enantioselective epoxidation but require stringent anhydrous conditions and exhibit lower scalability.

Industrial-Scale Production and Optimization

Industrial processes prioritize cost-effectiveness, reproducibility, and minimal impurity generation. Patents highlight the following optimizations:

Solvent and Temperature Optimization

Isolation and Purification

-

Precipitation and Recrystallization : Post-reaction, the crude product is precipitated by water addition, filtered, and recrystallized from ethanol-water mixtures to achieve >99% purity.

-

Chiral Chromatography : Preparative HPLC with cellulose-based columns resolves enantiomeric excess (ee) to ≥99.5%, critical for pharmaceutical applications.

Analytical Validation and Quality Control

Regulatory compliance necessitates rigorous analytical profiling:

Purity Assessment

-

HPLC Methods : A validated HPLC protocol using an Inertsil ODS-3V column (250 × 4.6 mm, 5 µm) with a mobile phase of buffer:acetonitrile (50:50) resolves 4-(2,3-epoxypropoxy)carbazole from carvedilol and related impurities. The method’s limit of quantification (LOQ) is 15 ppm.

-

Chiral Purity : Chiral stationary phases (e.g., Chiralpak AD-H) confirm ee ≥99% via elution order and peak area ratios.

Structural Characterization

-

NMR Spectroscopy : H NMR (400 MHz, CDCl) displays characteristic signals at δ 3.15–3.45 (epoxy CH), δ 4.85 (carbazole-O-CH), and aromatic protons at δ 7.2–8.1.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 283.1 [M+H].

Challenges and Mitigation Strategies

By-Product Formation

Scalability Issues

-

Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation; alternative solvents like THF offer easier recovery but lower yields.

-

Catalyst Cost : Homogeneous catalysts (e.g., Mn-salen) are prohibitively expensive for multi-ton production, favoring stoichiometric methods.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Epoxide Ring-Opening | High yield (85–90%), scalable | Requires chiral starting material |

| Catalytic Epoxidation | Atom-economical, no chiral pool | Low yield (50–60%), high cost |

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted carbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions to form substituted products.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Research has indicated that carbazole derivatives exhibit promising anticancer properties. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole has been studied for its potential to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents, thereby offering a combinatorial approach to cancer treatment .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has shown potential in preventing neuronal apoptosis and promoting cell survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Applications in Materials Science

1. Organic Electronics

this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as a hole transport material, enhancing the efficiency and stability of devices.

2. Photovoltaic Systems

The compound's ability to facilitate charge transport contributes to improved performance in photovoltaic systems. Studies have shown that incorporating this carbazole derivative into polymer blends can significantly increase power conversion efficiency due to enhanced charge mobility .

Data Table: Comparative Analysis of Applications

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neurodegenerative models, this compound was administered to mice subjected to neurotoxic agents. The findings revealed a marked reduction in markers of neuronal damage and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Physical Properties

- Melting Point : 158–160°C

- Solubility: Soluble in DMSO, methanol (upon heating), and pyridine

- Storage : Stable at -20°C in inert conditions .

Enantiomeric Comparison: (S)- vs. (R)-Enantiomer

The enantiomers of 4-(2,3-epoxypropoxy)carbazole differ significantly in pharmacological activity and synthesis routes:

The synthesis of the S-enantiomer involves reacting S-(+)-3-mesyloxy-1,2-epoxypropane with 4-hydroxycarbazole, retaining high optical purity (>99%) . This contrasts with racemic carvedilol, which requires chiral resolution to isolate the active S-form .

4-(Oxiran-2-ylmethoxy)-9H-carbazole

- Structure: Non-chiral epoxypropoxy-carbazole.

- Use : Intermediate for synthesizing β-blockers like carvedilol but lacks enantiomeric specificity .

- Key Difference : Lower therapeutic efficacy compared to enantiopure S-form due to racemic nature .

23,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)-propan-2-ol)

- Structure: Contains dual carbazole-oxypropanolamine chains and a methoxyphenoxyethyl group.

- Activity : Likely targets adrenergic receptors but with modified selectivity due to extended substituents .

- Comparison : Bulkier structure may reduce blood-brain barrier penetration compared to this compound derivatives .

Bis[2-(2,3-epoxypropoxy)phenyl]methane

- Structure : Diphenylmethane core with two epoxypropoxy groups.

- Key Difference : Lack of carbazole ring eliminates π-π stacking interactions critical for receptor binding in carvedilol analogs .

Physicochemical Comparison with Non-Carbazole Epoxypropoxy Compounds

Epoxypropoxy-group-containing compounds vary widely in applications:

| Compound | Core Structure | Key Use | Pharmacological Relevance |

|---|---|---|---|

| This compound | Carbazole + epoxy | CHF therapy (carvedilol precursor) | High |

| Bis(2-ethylhexyl) phthalate | Phthalate ester | Plasticizer | None |

| β-Propiolactone | Lactone | Chemical sterilant | None |

| Glyoxal solution | Dialdehyde | Crosslinking agent | None |

The carbazole moiety in this compound enables aromatic interactions with biological targets, unlike non-aromatic analogs .

Biological Activity

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by recent research findings and data tables.

Overview

This compound is a carbazole derivative that exhibits potential therapeutic properties. The compound is synthesized through the reaction of 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions, leading to the formation of the epoxypropoxy group. This unique structure allows it to interact with various biological targets, influencing cellular processes and pathways.

The biological activity of this compound is primarily attributed to its epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction may disrupt normal cellular functions, making it a candidate for anticancer and antimicrobial applications. The compound's mechanism involves modulation of enzyme activities and alteration of signaling pathways critical for cell proliferation and survival.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7). For instance, it has been shown to inhibit cell proliferation with GI50 values ranging from 13 to 50 µM .

- Antimicrobial Effects : The compound also displays antimicrobial activity, which is an area of ongoing research. Its structural features contribute to its ability to inhibit microbial growth .

- Neuroprotective Potential : Some derivatives of carbazole compounds have been investigated for neuroprotective effects, suggesting that this compound may have similar properties .

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the anticancer effects of various carbazole derivatives, including this compound. It was found to significantly inhibit the growth of laryngeal carcinoma cell lines (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .

- In another study involving A549 cell lines, compounds derived from this carbazole exhibited IC50 values indicating potent anti-tumor activity .

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | Covalent bond formation with nucleophiles |

| 4-(2,3-Epoxypropoxy)carbazole | Structure | Limited due to lack of chirality | Less selective interactions |

| ®-(-)-4-(2,3-Epoxypropoxy)carbazole | Structure | Potentially different due to opposite chirality | Varies based on stereochemistry |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-(+)-4-(2,3-Epoxypropoxy)carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via epoxide ring-opening or condensation reactions. For example, refluxing with dimethyl sulfoxide (DMSO) under reduced pressure for 18 hours followed by crystallization (water-ethanol) yields intermediates, though with moderate efficiency (65% yield) . Advanced catalytic methods, such as using CN@MIL (N-doped carbon/metal-organic framework composites), achieve higher yields (96%) under mild, co-catalyst-free conditions by facilitating CO₂ cycloaddition . Key variables include solvent choice, catalyst presence, and reaction time.

Q. How is this compound structurally characterized to confirm purity and stereochemistry?

- Methodological Answer : Characterization involves melting point determination (e.g., 141–143°C for related intermediates) , NMR for epoxy group identification, and chiral HPLC to confirm the (S)-(+) enantiomer. Mass spectrometry and FT-IR are critical for verifying molecular weight and functional groups (e.g., carbazole’s aromatic C-H stretches) . Safety data sheets (SDS) provide additional identifiers like CAS 51997-51-4 and EINECS 224-581-8 .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Limited evidence suggests potential pharmacological relevance, such as anticancer activity inferred from structural analogs in Zanthoxylum armatum studies . However, dedicated bioassays (e.g., cytotoxicity screens or kinase inhibition assays) are needed to validate activity. Current data gaps highlight the need for systematic dose-response studies.

Advanced Research Questions

Q. How does this compound participate in CO₂ fixation via cycloaddition, and what catalytic systems optimize this process?

- Methodological Answer : The epoxide group undergoes cycloaddition with CO₂ to form cyclic carbonates (e.g., 4-CDO) under CN@MIL catalysis. Hierarchical pore structures and multi-active sites in CN@MIL (400, 0.67, 30) enhance substrate mass transfer, achieving 96% yield at ambient conditions . Researchers should optimize catalyst loading (e.g., 30 mg/mL) and CO₂ pressure (1–5 bar) to balance efficiency and scalability.

Q. How can conflicting yield data between traditional and catalytic synthesis methods be resolved?

- Methodological Answer : Discrepancies (e.g., 65% vs. 96% yields) arise from differences in reaction mechanisms. Traditional methods lack catalysts, leading to slower kinetics and side reactions , while CN@MIL provides Lewis acid sites and nucleophilic groups that stabilize transition states . Kinetic studies (e.g., time-resolved FT-IR) and computational modeling (DFT) can clarify rate-limiting steps and guide protocol standardization.

Q. What is the role of the carbazole moiety in stabilizing reaction intermediates during epoxide transformations?

- Methodological Answer : The carbazole’s aromatic system stabilizes charge-transfer intermediates via π-π interactions, particularly in CO₂ cycloaddition. Spectroscopic studies (e.g., in-situ UV-Vis) reveal carbazole’s electron-donating effects, which lower activation energy for epoxide ring-opening. Comparative studies with non-carbazole epoxides (e.g., propylene oxide) show reduced catalytic efficiency, underscoring its structural importance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles) due to potential skin/eye irritation . The compound’s epoxy group is reactive; storage under inert gas (N₂/Ar) prevents moisture-induced degradation. Waste disposal should follow EPA guidelines for epoxides, with neutralization via aqueous NaOH prior to incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.